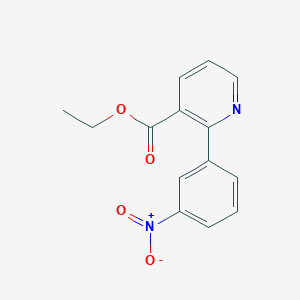

Ethyl 2-(3-nitrophenyl)pyridine-3-carboxylate

Description

Ethyl 2-(3-nitrophenyl)pyridine-3-carboxylate is a pyridine-based compound featuring a 3-nitrophenyl substituent at the pyridine’s 2-position and an ethyl ester group at the 3-position. This structure is synthesized via the Hantzsch reaction, involving ethyl 2-(3-nitrophenyl)acetate and 6-aminomethyluracil under reflux conditions . Its nitro group and ester functionality make it a versatile intermediate for pharmaceuticals and agrochemicals.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-nitrophenyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-2-20-14(17)12-7-4-8-15-13(12)10-5-3-6-11(9-10)16(18)19/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYVACFFPSBNAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-nitrophenyl)pyridine-3-carboxylate typically involves the reaction of 3-nitrobenzaldehyde with ethyl nicotinate in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, followed by cyclization to form the pyridine ring. The reaction conditions generally include refluxing the reactants in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-nitrophenyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Oxidation: The pyridine ring can undergo oxidation reactions to form N-oxides using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol.

Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water.

Oxidation: Hydrogen peroxide (H2O2), acetic acid.

Major Products Formed

Reduction: Ethyl 2-(3-aminophenyl)pyridine-3-carboxylate.

Substitution: 2-(3-nitrophenyl)pyridine-3-carboxylic acid.

Oxidation: this compound N-oxide.

Scientific Research Applications

Organic Synthesis

Ethyl 2-(3-nitrophenyl)pyridine-3-carboxylate serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as reduction, substitution, and oxidation, allows chemists to modify its structure for specific applications.

Chemical Reactions

- Reduction : Converts the nitro group to an amino group.

- Substitution : Hydrolyzes the ethyl ester to form the corresponding carboxylic acid.

- Oxidation : Forms N-oxides from the pyridine ring.

Medicinal Chemistry

The compound is being investigated for its pharmacological activities , particularly in:

- Anti-inflammatory properties : Potential use in treating conditions like asthma and chronic obstructive pulmonary disease through inhibition of phosphodiesterase type 4 (PDE4) enzymes .

- Anticancer properties : Studies indicate that it may induce apoptosis in cancer cell lines such as Caco-2 and MCF7, suggesting a mechanism linked to its structural characteristics.

Case Study: Anticancer Activity

In vitro assays have shown that related compounds significantly reduce cell viability in cancer lines. For instance, a decrease of approximately 39.8% was observed in Caco-2 cells when treated with similar structures.

Material Science

This compound is also utilized in developing novel materials with specific electronic and optical properties. Its unique structure allows it to be incorporated into various polymer matrices, enhancing material performance in applications such as sensors and organic light-emitting diodes (OLEDs).

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) for related pyridine derivatives suggest potential effectiveness comparable to established antibiotics.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-nitrophenyl)pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo reduction to form an amino group, which may interact with biological macromolecules through hydrogen bonding and electrostatic interactions. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Pyridine-3-Carboxylate Derivatives

Ethyl 2-Methyl-6-(Triazole-Substituted)Pyridine-3-Carboxylate

This compound (synthesized via enamine reactions with ethyl acetoacetate) features a triazole moiety and a methyl group on the pyridine ring.

Ethyl 2-Amino-5-Cyano-6-Sulfanylpyridine-3-Carboxylate

With amino, cyano, and sulfanyl substituents, this derivative exhibits distinct electronic properties. The amino group increases solubility, while the cyano group may enhance binding to biological targets. Unlike the nitro group in the target compound, these substituents could reduce oxidative degradation but may limit interactions with nitroreductase enzymes in therapeutic contexts .

Key Data Table: Pyridine-3-Carboxylate Derivatives

*Calculated based on analogous structures.

Positional Isomers and Structural Variants

Ethyl 3-Nitropyridine-2-Carboxylate

A positional isomer of the target compound, this variant places the nitro group at the pyridine’s 3-position and the ester at the 2-position. The molecular weight (196.16) is lower due to the absence of the phenyl group.

3-{2-[Benzyl(methyl)amino]ethyl} 5-Methyl Pyridine-3,5-Dicarboxylate

This dicarboxylate derivative includes a benzyl-methylaminoethyl chain and a 3-nitrophenyl group. The additional ester and amine groups increase molecular complexity and polarity, likely improving solubility but reducing blood-brain barrier penetration compared to the target compound .

Bioactive Analogues with Heterocyclic Modifications

Ethyl Thieno[2,3-c]Pyridine-3-Carboxylate

This thieno-pyridine derivative exhibits potent antimycobacterial activity (MIC = 0.23 μM against Mtb). The thiophene ring enhances aromatic stacking interactions, while the ethyl ester aids cellular uptake. Unlike the target compound, the heterocyclic core may confer resistance to enzymatic degradation .

Ethyl 6-Ethyl-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxylate

A second-generation analogue with a tetrahydrothieno ring shows improved ADME properties and potency (MIC = 67 nM).

Key Data Table: Heterocyclic Derivatives

Biological Activity

Ethyl 2-(3-nitrophenyl)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its antimicrobial, anticancer, and other pharmacological properties based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₂N₂O₄

- Molecular Weight : 272.26 g/mol

- Functional Groups : Contains a pyridine ring, an ethyl ester, and a nitrophenyl group, which contribute to its reactivity and biological activity.

Antimicrobial Activity

This compound and structurally similar compounds have demonstrated notable antimicrobial properties. For instance:

- Activity Against Bacteria : Compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Minimum Inhibitory Concentrations (MIC) : Research indicates that related pyridine derivatives exhibit MIC values ranging from 3.12 to 12.5 μg/mL against S. aureus . This suggests that this compound may possess comparable or superior activity.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- Cell Line Studies : In vitro assays have shown that compounds with similar structures significantly reduce the viability of cancer cell lines such as Caco-2 and MCF7 . For example, one study reported a decrease in cell viability by approximately 39.8% in Caco-2 cells upon treatment with related compounds.

- Mechanism of Action : The anticancer activity is believed to be linked to the compound's ability to induce apoptosis in cancer cells, although specific pathways remain to be fully elucidated.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features | Antimicrobial Activity |

|---|---|---|---|

| Ethyl 2-methyl-6-(4-nitrophenyl)pyridine-3-carboxylate | C₁₄H₁₁N₂O₄ | Contains a methyl group at the 2-position | Effective against E. coli |

| Methyl 2-(4-nitrophenyl)pyridine-3-carboxylate | C₁₃H₁₂N₂O₄ | Methyl ester instead of ethyl | Moderate activity against Gram-positive bacteria |

| 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic Acid Ethyl Ester | C₁₇H₁₈N₂O₆ | More complex structure with additional carboxylic groups | Broad-spectrum activity reported |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Molecules highlighted that pyridine derivatives exhibited potent antimicrobial effects against various pathogens, including drug-resistant strains .

- Cytotoxicity in Cancer Research : A recent investigation into new urea and carbohydrazide derivatives containing pyridine rings found significant cytotoxicity against multiple cancer cell lines, reinforcing the potential of pyridine-based compounds in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(3-nitrophenyl)pyridine-3-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation, followed by nitration or coupling reactions to introduce the 3-nitrophenyl group. Key steps include:

- Reagent Selection : Use of palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aromatic rings .

- Reaction Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is employed to track reaction progress and intermediate formation .

- Purification : Column chromatography with silica gel or recrystallization is standard for isolating the final product .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the pyridine ring and nitrophenyl substituent positions. Aromatic protons typically appear between δ 7.0–8.5 ppm, while ester carbonyl carbons resonate near δ 165–170 ppm .

- Infrared (IR) Spectroscopy : Key peaks include C=O (ester) at ~1700 cm⁻¹ and NO₂ (nitro) at ~1520 and 1350 cm⁻¹ .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₁₂N₂O₄) and detects isotopic patterns .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods to avoid inhalation of nitroaromatic vapors, which may be toxic. Nitro groups can render the compound explosive under extreme conditions .

- Storage : Store in airtight containers away from light to prevent decomposition. Safety data sheets (SDS) recommend labeling with GHS pictograms for health and environmental hazards .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational structural models?

- Methodological Answer :

- Refinement Tools : Use SHELX software (e.g., SHELXL) to refine X-ray diffraction data. Discrepancies in bond lengths or angles (e.g., pyridine ring vs. nitro group geometry) may arise from thermal motion or disorder .

- Validation : Cross-check with density functional theory (DFT) calculations to identify steric or electronic effects not captured experimentally .

Q. What strategies minimize by-products during the synthesis of nitro-substituted pyridine derivatives?

- Methodological Answer :

- Regioselective Nitration : Use mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to direct nitration to the 3-position of the phenyl ring, avoiding isomer formation .

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C or CuI) to improve coupling efficiency in multi-step syntheses .

- By-Product Analysis : Employ HPLC-MS to identify impurities (e.g., di-nitrated by-products) and adjust stoichiometry or reaction time .

Q. How does the nitro group’s position (e.g., 3-nitrophenyl vs. 2-nitrophenyl) influence the compound’s reactivity and biological activity?

- Methodological Answer :

- Electronic Effects : The 3-nitro group exerts stronger electron-withdrawing effects, altering the pyridine ring’s electron density and reactivity in nucleophilic substitutions. Compare with 2-nitrophenyl analogs using cyclic voltammetry to assess redox behavior .

- Biological Screening : Test inhibition of enzymes (e.g., kinases) via fluorescence assays. The 3-nitro derivative may show enhanced binding due to improved steric compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.